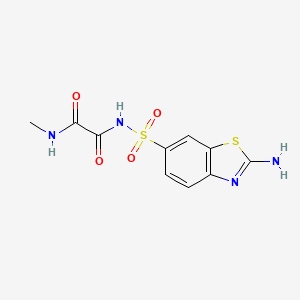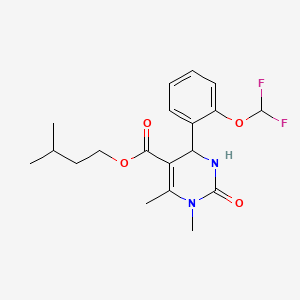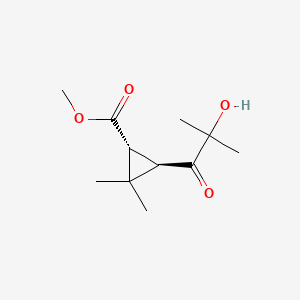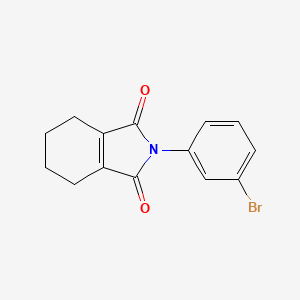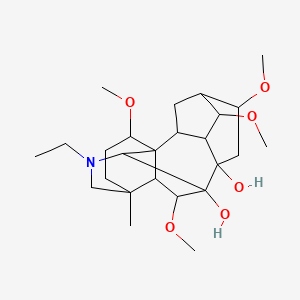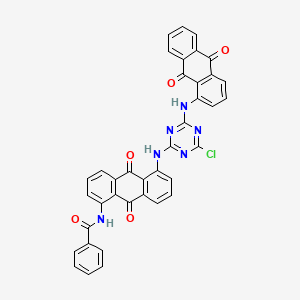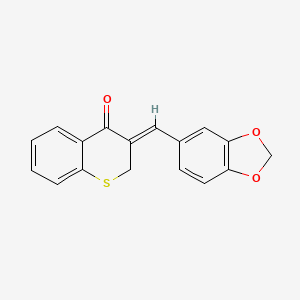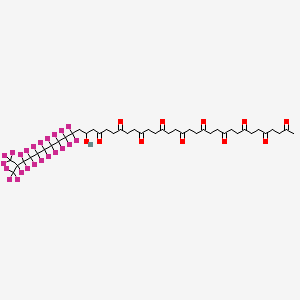
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,42,42,42-Icosafluoro-41-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxodotetracontan-31-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,42,42,42-Icosafluoro-41-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxodotetracontan-31-ol is a highly fluorinated compound with a complex structure. The presence of multiple fluorine atoms and ether linkages suggests that it may have unique chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex fluorinated compound typically involves multiple steps, including:
Fluorination Reactions: Introduction of fluorine atoms using reagents like elemental fluorine (F2), cobalt trifluoride (CoF3), or other fluorinating agents.
Ether Formation: Formation of ether linkages through reactions such as Williamson ether synthesis, involving alkoxide ions and alkyl halides.
Purification: Purification of the final product using techniques like chromatography or recrystallization.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processes: Small-scale synthesis in controlled laboratory environments.
Continuous Processes: Larger-scale production using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may be less common due to the stability of the fluorinated structure.
Substitution: Nucleophilic substitution reactions could occur at specific sites, depending on the reactivity of the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Solvents: Organic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) may be used.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Materials Science:
Biology
Biochemical Studies: Use in studying enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Coatings and Lubricants: Use in the formulation of specialized coatings or lubricants due to its unique chemical properties.
Wirkmechanismus
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorinated Compounds: Such as perfluorooctanoic acid (PFOA) or perfluorooctanesulfonic acid (PFOS).
Polyether Compounds: Such as polyethylene glycol (PEG) derivatives.
Uniqueness
The unique combination of extensive fluorination and ether linkages in 33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,42,42,42-Icosafluoro-41-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxodotetracontan-31-ol sets it apart from other similar compounds, potentially offering distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
93776-10-4 |
|---|---|
Molekularformel |
C43H45F23O11 |
Molekulargewicht |
1174.8 g/mol |
IUPAC-Name |
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,42,42,42-icosafluoro-31-hydroxy-41-(trifluoromethyl)dotetracontane-2,5,8,11,14,17,20,23,26,29-decone |
InChI |
InChI=1S/C43H45F23O11/c1-22(67)2-3-23(68)4-5-24(69)6-7-25(70)8-9-26(71)10-11-27(72)12-13-28(73)14-15-29(74)16-17-30(75)18-19-31(76)20-32(77)21-33(44,45)35(47,48)37(51,52)39(55,56)41(59,60)40(57,58)38(53,54)36(49,50)34(46,42(61,62)63)43(64,65)66/h32,77H,2-21H2,1H3 |
InChI-Schlüssel |
NFDIWGSYOGEYNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
